molecular formula C16H26N2 B4947832 N,N-diethyl-4-(piperidin-1-ylmethyl)aniline

N,N-diethyl-4-(piperidin-1-ylmethyl)aniline

Cat. No.: B4947832
M. Wt: 246.39 g/mol
InChI Key: FKUFCLGAIYQODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(piperidin-1-ylmethyl)aniline is an organic compound with the molecular formula C18H31N3. It is a derivative of aniline, featuring a piperidine ring attached to the aniline core through a methylene bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(piperidin-1-ylmethyl)aniline typically involves the reaction of N,N-diethylaniline with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of N,N-diethylaniline with formaldehyde and piperidine. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted aniline derivatives .

Scientific Research Applications

N,N-diethyl-4-(piperidin-1-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The piperidine ring allows it to interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(2-piperidin-1-ylethyl)aniline
  • 4-(piperidin-1-ylmethyl)aniline

Uniqueness

N,N-diethyl-4-(piperidin-1-ylmethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both diethylamino and piperidine groups allows for versatile reactivity and potential biological activities that are not observed in simpler aniline derivatives .

Properties

IUPAC Name

N,N-diethyl-4-(piperidin-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-3-18(4-2)16-10-8-15(9-11-16)14-17-12-6-5-7-13-17/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUFCLGAIYQODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.